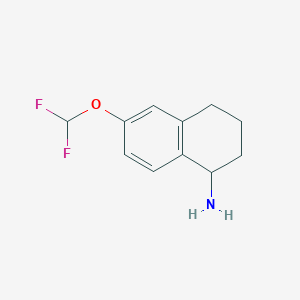
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Übersicht
Beschreibung
“6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine” is a compound that contains a tetrahydronaphthalen (also known as tetralin) backbone, an amine group at the 1-position, and a difluoromethoxy group at the 6-position . Tetralin is a polycyclic hydrocarbon derived from naphthalene by the addition of two hydrogen atoms, while the difluoromethoxy group is a fluorinated methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the amine group onto the tetralin backbone. The difluoromethoxy group could potentially be introduced through a reaction involving a difluoromethoxy reagent . The amine group could be introduced through various methods, such as reductive amination or nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetralin backbone, with the difluoromethoxy and amine groups attached. The difluoromethoxy group is a polar, electron-withdrawing group, which could influence the electronic properties of the molecule . The amine group is a basic functional group and could participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The amine group could undergo reactions typical of amines, such as acylation or alkylation . The difluoromethoxy group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the difluoromethoxy group could increase the compound’s polarity and potentially its boiling point and melting point . The amine group could contribute to the compound’s basicity .
Wissenschaftliche Forschungsanwendungen
- Application Summary : Difluoromethoxy compounds have been used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .
- Methods of Application : The synthesis involved the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The synthesized compounds were evaluated for their insecticidal activity . However, the source did not provide specific quantitative data or statistical analyses.
Scientific Field: Insecticidal Research
Scientific Field: Biochemical Research
- Application Summary : Difluoromethoxy compounds have been used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .
- Methods of Application : The synthesis involved the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The synthesized compounds were evaluated for their insecticidal activity . However, the source did not provide specific quantitative data or statistical analyses.
- Application Summary : Late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Scientific Field: Synthesis of Insecticides
Scientific Field: Biochemical Research
Scientific Field: Kinase Inhibitor Research
- Scientific Field: Insecticidal Research
- Application Summary : Difluoromethoxy compounds have been used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .
- Methods of Application : The synthesis involved the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid . The specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The synthesized compounds were evaluated for their insecticidal activity . However, the source did not provide specific quantitative data or statistical analyses.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTVOVCPPLKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)
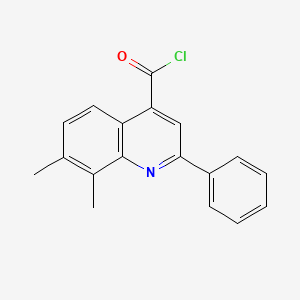
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)
![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)
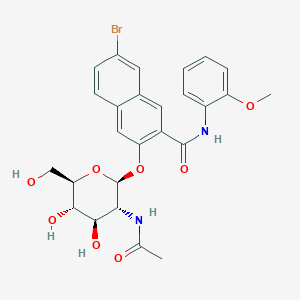
![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)
![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)
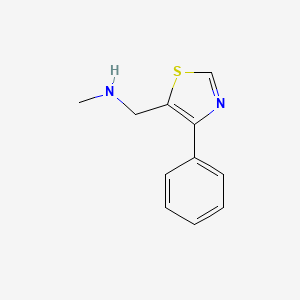
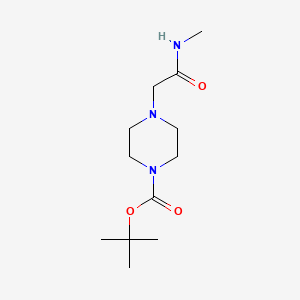
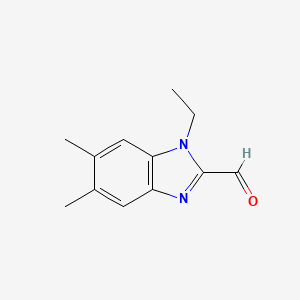
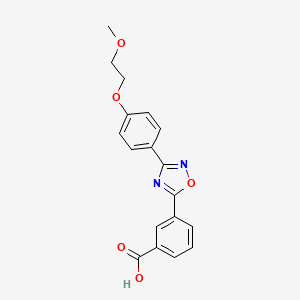
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)